molecular formula C15H15ClF2N4O2S B4805634 2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4805634
M. Wt: 388.8 g/mol
InChI Key: JOEIZRAFMTXVEN-UHFFFAOYSA-N
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Description

2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its difluoromethyl and pyrazole moieties contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[[2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF2N4O2S/c1-6-11(16)12(13(17)18)21-22(6)5-9(23)20-15-10(14(19)24)7-3-2-4-8(7)25-15/h13H,2-5H2,1H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEIZRAFMTXVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

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